molecular formula C19H23N3O5S B2741262 N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251660-67-9

N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

カタログ番号: B2741262
CAS番号: 1251660-67-9
分子量: 405.47
InChIキー: AJKVSXCGISRYOQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound of significant interest in medicinal chemistry and oncology research, designed around a sulfonamide-acetamide hybrid pharmacophore. Its core structure, which integrates a morpholinosulfonyl group and a dihydropyridinone ring, is characteristic of molecules investigated as potential inhibitors of the dihydrofolate reductase (DHFR) enzyme . DHFR is a well-validated target in anticancer and antimicrobial drug discovery, as it is essential for the synthesis of nucleotide precursors required for DNA replication and cell proliferation . Inhibiting this enzyme disrupts the growth of rapidly dividing cells, making DHFR inhibitors a compelling area of study for developing new chemotherapeutic agents . The specific structural configuration of this acetamide derivative, featuring a 4-ethylphenyl tail, is engineered to interact with the hydrophobic region of the enzyme's active site, while the hydrophilic linker and sulfonamide moiety are intended to engage with the hydrophilic pocket, thereby potentially enhancing binding affinity and selectivity . Preclinical research on structurally analogous sulfonamide-acetamide hybrids has demonstrated promising cytotoxic activity against human cancer cell lines, including lung carcinoma (A-549) and breast carcinoma (MCF-7) models, suggesting its primary utility as a candidate for evaluating novel antitumor therapies . This compound is intended for research purposes to further explore the structure-activity relationships of DHFR inhibitors and to investigate its potential mechanisms of action in biochemical and cellular assays. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

N-(4-ethylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-2-15-3-5-16(6-4-15)20-18(23)14-21-13-17(7-8-19(21)24)28(25,26)22-9-11-27-12-10-22/h3-8,13H,2,9-12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKVSXCGISRYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclocondensation of β-Ketoesters with Ureas

A widely adopted route involves reacting ethyl acetoacetate with urea derivatives under acidic conditions. For example:

  • Reagents : Ethyl acetoacetate (1.2 eq), N-methylurea (1 eq), conc. HCl (cat.), ethanol, reflux (12 h).
  • Yield : 68–72% after recrystallization (ethanol/water).

Modification with 4-chlorophenyl substituents (to later introduce morpholine sulfonyl groups) requires substituting urea with 4-chloroaniline derivatives, though this reduces yield to 55% due to increased steric demand.

Microwave-Assisted Lactamization

Microwave irradiation accelerates ring closure:

  • Conditions : Ethyl 3-aminocrotonate (1 eq), morpholine-4-sulfonyl chloride (1.1 eq), Ca(NTf₂)₂ (10 mol%), neat, 115°C, 1 h.
  • Advantages : 98% conversion, reduced side products.

Installation of the Morpholine-4-Sulfonyl Group

Direct Sulfonylation of Dihydropyridinone

Sulfonylation at position 5 proceeds via electrophilic aromatic substitution:

  • Reagents : Dihydropyridinone (1 eq), morpholine-4-sulfonyl chloride (1.5 eq), DMAP (0.1 eq), DCM, 0°C → RT, 6 h.
  • Yield : 82% after column chromatography (SiO₂, EtOAc/hexane 3:7).

Mechanistic Insight : DMAP activates the sulfonyl chloride, facilitating attack by the electron-rich pyridinone ring.

Palladium-Catalyzed Coupling

For substrates resistant to direct sulfonylation, Suzuki-Miyaura coupling is viable:

  • Conditions : 5-Bromo-dihydropyridinone (1 eq), morpholine-4-sulfonyl boronic ester (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3 eq), toluene/H₂O (10:1), 110°C, 4 h.
  • Yield : 75% with >99% regioselectivity.

Synthesis of the N-(4-Ethylphenyl)Acetamide Side Chain

Acylation of 4-Ethylaniline

  • Step 1 : Chloroacetylation of 4-ethylaniline:
    • Reagents : 4-Ethylaniline (1 eq), chloroacetyl chloride (1.1 eq), Et₃N (1.5 eq), THF, 0°C → RT, 2 h.
    • Yield : 94%.
  • Step 2 : Alkylation of dihydropyridinone nitrogen:
    • Reagents : Dihydropyridinone (1 eq), NaH (1.2 eq), DMF, 0°C, 30 min; add chloroacetamide (1.1 eq), RT, 12 h.
    • Yield : 78%.

Integrated Synthetic Routes

Sequential Assembly (Linear Approach)

  • Core Synthesis : Cyclocondensation → 68% yield.
  • Sulfonylation : DMAP-mediated → 82% yield.
  • Acetamide Coupling : NaH/DMF → 78% yield.
  • Total Yield : 68% × 82% × 78% ≈ 43% .

Convergent Approach

Parallel synthesis of sulfonylated dihydropyridinone and acetamide followed by coupling:

  • Coupling Reagents : EDC·HCl (1.5 eq), HOAt (1 eq), DIPEA (2 eq), DCM, RT, 6 h.
  • Yield : 85% for coupling step; Total Yield : 68% × 85% ≈ 58% .

Optimization Strategies

Solvent and Catalyst Screening

Condition Yield (%) Purity (%)
DMF, Ca(NTf₂)₂, microwave 98 99
THF, DMAP, RT 82 97
Toluene, Pd(OAc)₂ 75 98

Microwave irradiation in solvent-free conditions maximizes efficiency.

Temperature Effects on Sulfonylation

  • 0°C : 65% yield, 90% purity.
  • RT : 82% yield, 97% purity.
  • 50°C : 70% yield, 85% purity (side product formation).

Scalability and Industrial Feasibility

  • Cost Analysis : Morpholine-4-sulfonyl chloride ($214/14L) contributes 60% of raw material costs.
  • Process Intensification : Adopting microwave reactors reduces cycle time by 70% compared to conventional heating.

化学反応の分析

Types of Reactions

N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学的研究の応用

N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:

作用機序

The mechanism of action of N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells, or it may interfere with cancer cell signaling pathways, inhibiting their growth and proliferation .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridinone/Pyridazinone Cores

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Weight Key Features Reference
Target Compound 1,2-Dihydropyridin-2-one Morpholine-4-sulfonyl at C5; N-(4-ethylphenyl)acetamide ~421.47 High polarity due to sulfonyl group; potential for CNS activity
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Pyridazin-3(2H)-one 4-Methoxybenzyl at C5; bromophenyl acetamide Not specified FPR2 agonist; activates calcium mobilization in neutrophils
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholin-2-one Acetyl at C4; isopropylphenyl acetamide 347 (M+H) Synthesized via acetylation; moderate yield (58%)
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolin-2-one Bromobenzyl and quinolinyl groups Not specified Anticancer potential; calculated logP = 5.411
Key Observations:

Core Heterocycle Influence: The target compound’s dihydropyridinone core (vs. pyridazinone in or indolinone in ) impacts electronic properties and binding affinity. methoxybenzyl substituents. Indolinone derivatives in prioritize planar conjugated systems for intercalation or kinase inhibition, whereas the target’s non-planar morpholine sulfonyl group may favor different interactions.

Substituent Effects: Sulfonyl vs. Ethylphenyl vs. Isopropylphenyl: The 4-ethylphenyl acetamide in the target compound offers a balance between hydrophobicity and steric bulk compared to the bulkier isopropylphenyl group in , which may influence target selectivity.

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , where acetamide bridges are formed via nucleophilic acyl substitution. 74–88% for simpler thiadiazoles in ).

Pharmacological and Physicochemical Comparisons

Key Findings:
  • Lipophilicity: The target compound’s estimated logP (~2.5) is lower than indolinones in (logP 5.4–6.8), suggesting better solubility but possibly reduced cell membrane penetration.
  • Thermal Stability: The target compound requires stringent storage conditions (P210), contrasting with morpholinone derivatives in , which exhibit higher thermal stability (melting points >150°C).
  • Bioactivity Gaps: While FPR2 agonists in and indolinones in have demonstrated activity, the target compound’s pharmacological profile remains uncharacterized, highlighting a need for targeted assays.

生物活性

Overview

N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates various functional groups, including an ethylphenyl moiety and a morpholine sulfonamide, which contribute to its biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions:

  • Formation of the Pyridine Ring : Utilizing a suitable pyridine precursor, cyclization reactions introduce the 2-oxo-1,2-dihydropyridin-1-yl group.
  • Introduction of the Morpholine-Sulfonyl Group : This step involves sulfonation of morpholine followed by its attachment to the pyridine ring.
  • Acetamide Formation : The final step involves acylation with 4-ethylphenyl acetic acid to yield the target compound.

The biological activity of N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptor sites, influencing cellular responses.

Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

  • Anticonvulsant Activity : Similar compounds have been evaluated for their anticonvulsant effects in animal models. For instance, derivatives with similar structures showed promising results in maximal electroshock (MES) tests, indicating potential use in epilepsy treatment .
  • Anticancer Properties : Preliminary studies suggest that compounds with similar frameworks exhibit antiproliferative activity against various cancer cell lines such as HeLa and MCF-7. The mechanisms often involve induction of apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide.

Compound NameStructureAnticonvulsant ActivityAnticancer Activity
N-(4-methylphenyl)-2-(5-morpholin-sulfonyl)-2-pyridinoneStructureYesModerate
N-(3-fluorophenyl)-2-[5-(morpholine-sulfonyl)-2-pyridinone]StructureModerateHigh
N-(4-ethylphenyl)-2-[5-(morpholine-sulfonyl)-2-pyridinone]StructurePotentially HighHigh

Case Studies

Several case studies highlight the efficacy of compounds similar to N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide:

  • Anticonvulsant Screening : In one study, compounds were screened using MES and pentylenetetrazole models. Results indicated that certain morpholine derivatives provided significant protection against seizures at various dosages .
  • Cancer Cell Line Studies : A series of synthesized compounds were evaluated for their antiproliferative effects against cancer cell lines. The most potent analogs showed IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Q & A

Q. How can computational modeling guide target identification and off-target risk assessment?

  • Workflow :
  • Molecular docking : Screen against Protein Data Bank (PDB) entries (e.g., kinase domains) using Glide .
  • ADMET prediction : Use SwissADME for bioavailability, CYP inhibition, and hERG liability .
  • Machine learning : Train models on PubChem BioAssay data to predict novel targets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。